Cas no 1190967-42-0 (N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine)
1190967-42-0 structure
Product Name:N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
CAS-nummer:1190967-42-0
MF:C18H27ClN4
MW:334.886782884598
CID:5739968
PubChem ID:153353136
Update Time:2023-11-11
N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine Chemische en fysische eigenschappen
Naam en identificatie
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- 1190967-42-0
- N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- SCHEMBL23430619
- 1,4-Pentanediamine, N1-(2-aminoethyl)-N4-(7-chloro-4-quinolinyl)-N1-ethyl-
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- Inchi: 1S/C18H27ClN4/c1-3-23(12-9-20)11-4-5-14(2)22-17-8-10-21-18-13-15(19)6-7-16(17)18/h6-8,10,13-14H,3-5,9,11-12,20H2,1-2H3,(H,21,22)
- InChI-sleutel: DMVNIODKAMLMFZ-UHFFFAOYSA-N
- LACHT: ClC1C=CC2C(C=1)=NC=CC=2NC(C)CCCN(CC)CCN
Berekende eigenschappen
- Exacte massa: 334.1924246g/mol
- Monoisotopische massa: 334.1924246g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 9
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 54.2Ų
Experimentele eigenschappen
- Dichtheid: 1.148±0.06 g/cm3(Predicted)
- Kookpunt: 489.7±45.0 °C(Predicted)
- pka: 9.65±0.10(Predicted)
N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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